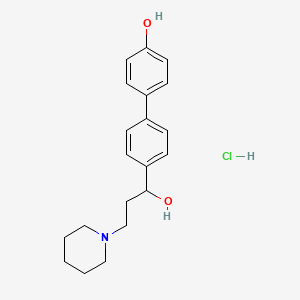

alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride

Description

Chemical Name: alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride CAS Number: 50910-26-4 Molecular Formula: C₂₀H₂₆ClNO₂ Molecular Weight: 347.879 g/mol Physical Properties:

- Boiling Point: 514.6°C (at 760 mmHg)

- Flash Point: 275.4°C

- LogP (Partition Coefficient): 5.166

- Polar Surface Area (PSA): 49.49 Ų

This compound features a hydroxyl group (-OH) on the biphenylyl moiety and a piperidine-propanol backbone. Regulatory information includes HS Code 2933399090, with VAT 17.0% and a 13.0% export tax rebate in certain jurisdictions .

Properties

CAS No. |

50910-26-4 |

|---|---|

Molecular Formula |

C20H26ClNO2 |

Molecular Weight |

347.9 g/mol |

IUPAC Name |

4-[4-(1-hydroxy-3-piperidin-1-ylpropyl)phenyl]phenol;hydrochloride |

InChI |

InChI=1S/C20H25NO2.ClH/c22-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-21-13-2-1-3-14-21;/h4-11,20,22-23H,1-3,12-15H2;1H |

InChI Key |

LAICTMWOKBPPRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Michael Addition Reaction

- Reactants: Benzylamine and methyl acrylate.

- Solvent: Methanol.

- Conditions: Room temperature, 10–16 hours.

- Process: Benzylamine and methyl acrylate are mixed in a molar ratio of 1:2 to 1:2.5 and dissolved in methanol. The Michael addition proceeds at ambient temperature, forming a piperidine intermediate.

- Post-reaction: Methanol is removed by distillation at 40–60 °C to isolate the intermediate.

Dieckmann Condensation

- Reactants: Piperidine intermediate and sodium metal (99.5% purity).

- Solvent: Toluene.

- Conditions: 100–125 °C, 2–3 hours.

- Process: The piperidine intermediate and sodium metal are reacted in toluene, inducing intramolecular cyclization (Dieckmann condensation) to form a cyclic piperidone intermediate.

- Purification: The product is purified post-reaction to obtain a pure intermediate.

Decarboxylation

- Reactants: Piperidone intermediate and concentrated hydrochloric acid (5–7 mol/L).

- Conditions: 80–100 °C, 4–8 hours.

- Process: The intermediate undergoes decarboxylation in the presence of concentrated hydrochloric acid to yield crude 1-benzyl-4-piperidone hydrochloride.

Crystallization of 1-Benzyl-4-piperidone Hydrochloride

Hydrogenation to 4-Piperidone Hydrochloride

- Catalyst: 10% palladium on carbon.

- Conditions: Room temperature, 8–12 hours.

- Process: The 1-benzyl-4-piperidone hydrochloride is hydrogenated in concentrated hydrochloric acid (1–2 mol/L) with palladium carbon catalyst to remove the benzyl protecting group, yielding 4-piperidone hydrochloride.

Protection with tert-Butyl Dicarbonate

- Reactants: 4-piperidone hydrochloride, triethylamine, and di-tert-butyl dicarbonate.

- Conditions: Room temperature, 4–5 hours.

- Process: The piperidone hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of triethylamine to form 1-tertbutyloxycarbonyl-4-piperidone.

Final Recrystallization

- Solvent: Mixture of ethyl acetate and Sherwood oil (volume ratio 1:8 to 1:10).

- Conditions: 0–5 °C.

- Process: The reaction product is recrystallized to obtain high-purity 1-tertbutyloxycarbonyl-4-piperidone as a white solid.

Data Tables Summarizing Reaction Conditions and Yields

| Step | Reaction Type | Reactants & Ratios | Solvent | Temp (°C) | Time (h) | Catalyst/Notes | Product | Purity/Yield |

|---|---|---|---|---|---|---|---|---|

| 1 | Michael Addition | Benzylamine : Methyl acrylate = 1:2–2.5 | Methanol | 20–25 | 10–16 | - | Piperidine intermediate 1 | High, crude |

| 2 | Dieckmann Condensation | Intermediate 1 : Sodium = 1.2–2:1 | Toluene | 100–125 | 2–3 | Sodium metal (99.5%) | Piperidone intermediate 2 | Purified |

| 3 | Decarboxylation | Intermediate 2 : HCl = 6–12:1 | Concentrated HCl (5–7 mol/L) | 80–100 | 4–8 | - | 1-Benzyl-4-piperidone hydrochloride (crude) | Crude |

| 4 | Crystallization | Crude product : Ethanol-water = 1:3–5 (mass ratio) | Ethanol-water mixture | 0–5 | - | Cooling | Purified 1-benzyl-4-piperidone hydrochloride | High purity |

| 5 | Hydrogenation | Purified product : Pd/C = 0.02–0.03:1 | Concentrated HCl (1–2 mol/L) | 20–25 | 8–12 | 10% Pd/C catalyst | 4-Piperidone hydrochloride | High purity |

| 6 | Protection (Boc group) | 4-Piperidone HCl : Triethylamine : Boc2O = 1:1–1.5:1–1.2 | - | 20–25 | 4–5 | - | 1-tertbutyloxycarbonyl-4-piperidone | High purity |

| 7 | Recrystallization | Product : Ethyl acetate-Sherwood oil = 1:8–10 (vol ratio) | Ethyl acetate + Sherwood oil | 0–5 | - | Cooling | Final purified product | >99% purity |

Advantages and Research Findings

- Improved Purity: The described method achieves a purity of approximately 99% as confirmed by GC and HNMR spectroscopy.

- Higher Yield: The overall recovery rate reaches about 46.5%, representing a 126% improvement over traditional methods.

- Energy Efficiency: Reaction times are shortened significantly (e.g., Dieckmann condensation reduced from 16–18 hours to 2–3 hours), lowering energy consumption by 55–60%.

- Reduced Pollution: Using concentrated hydrochloric acid instead of hydrogen chloride gas reduces operational hazards and environmental pollution.

- Cost Reduction: The use of methyl acrylate as a raw material and optimized solvents lowers raw material costs and improves industrial feasibility.

Relevance to this compound

While the above synthesis focuses on 1-tertbutyloxycarbonyl-4-piperidone, the core piperidine ring and protection strategies are applicable to the synthesis of this compound. The biphenyl hydroxy substituent and propanol side chain can be introduced via appropriate substitution reactions or by starting from suitably functionalized precursors analogous to the intermediates described.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Hydroxyl vs. Amino Substituents

- The hydroxyl group in 50910-26-4 increases polarity (PSA = 49.49 Ų), enhancing water solubility compared to the amino-substituted analogue 50910-32-2 (PSA = 49.49 Ų but with basic amine functionality) .

- The amino derivative may exhibit different reactivity, such as participation in Schiff base formation or salt-bridge interactions in biological systems .

Steric and Lipophilicity Effects

- Its higher LogP (inferred from structural similarity) suggests increased lipophilicity compared to the parent compound .

- The alpha-ethyl and alpha-phenyl derivatives (51097-86-0 , 50910-35-5 ) exhibit significantly higher LogP values (5.567 and 6.205, respectively), indicating enhanced membrane permeability but possibly greater bioaccumulation risks .

Biological Activity

Alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride (CAS No. 50910-26-4) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 303.84 g/mol

Research indicates that this compound may interact with various neurotransmitter systems, particularly the glutamatergic system. It has been shown to act as an antagonist at NMDA receptors, which are implicated in numerous neurological disorders.

NMDA Receptor Interaction

Studies have demonstrated that this compound can inhibit NMDA receptor activity, which is crucial for synaptic plasticity and memory function. In vitro experiments revealed that it modulates receptor subunit expression and affects intracellular signaling pathways associated with pain and neurodegenerative diseases .

Pharmacological Effects

The compound exhibits several pharmacological effects, including:

- Analgesic Activity : It has shown promise in reducing pain responses in animal models, particularly in inflammatory pain scenarios.

- Neuroprotective Effects : Its ability to modulate NMDA receptor activity suggests potential neuroprotective properties against excitotoxicity associated with neurodegenerative diseases .

- Antidepressant-like Effects : Some studies suggest that it may exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study on Pain Management :

- Objective : Evaluate the efficacy of the compound in a model of neuropathic pain.

- Methodology : Administered to rats with induced neuropathic pain.

- Findings : Significant reduction in pain scores compared to control groups, indicating effective analgesic properties.

-

Neuroprotective Study :

- Objective : Assess the neuroprotective effects against oxidative stress.

- Methodology : Cultured neurons were exposed to oxidative stress agents.

- Findings : The compound reduced neuronal death and preserved cell viability, suggesting protective effects against oxidative damage.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.